Cesium oxide

Catalog No.
S1894962
CAS No.
20281-00-9
M.F
Cs2HO+
M. Wt
282.818 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cesium oxide

CAS Number

20281-00-9

Product Name

Cesium oxide

IUPAC Name

dicesium;hydroxide

Molecular Formula

Cs2HO+

Molecular Weight

282.818 g/mol

InChI

InChI=1S/2Cs.H2O/h;;1H2/q2*+1;/p-1

InChI Key

AKUNKIJLSDQFLS-UHFFFAOYSA-M

SMILES

[OH-].[Cs+].[Cs+]

Canonical SMILES

[OH-].[Cs+].[Cs+]

Description

The exact mass of the compound Cesium oxide (Cs2O) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cesium oxide, with the chemical formula Cs2O\text{Cs}_2\text{O}, is an inorganic compound formed from cesium and oxygen. It typically appears as yellow to orange hexagonal crystals and is known for its hygroscopic nature, meaning it readily absorbs moisture from the air. This compound is the simplest and most common oxide of cesium, a highly reactive alkali metal. Cesium oxide is produced through the combustion of cesium in oxygen, resulting in a highly exothermic reaction that can generate significant heat .

, primarily involving its interactions with water and acids:

  • Formation Reaction: The synthesis of cesium oxide can be represented by the equation:
    4Cs+O22Cs2O4\text{Cs}+\text{O}_2\rightarrow 2\text{Cs}_2\text{O}
    This reaction occurs when cesium metal burns in the presence of oxygen, producing cesium oxide
    3
    .
  • Reaction with Water: Cesium oxide reacts vigorously with water to form cesium hydroxide:
    Cs2O+2H2O2CsOH\text{Cs}_2\text{O}+2\text{H}_2\text{O}\rightarrow 2\text{CsOH}
    This reaction is highly exothermic and produces caustic cesium hydroxide .
  • Reaction with Acids: When cesium oxide interacts with dilute acids, it forms salts and water:
    Cs2O+2HCl2CsCl+H2O\text{Cs}_2\text{O}+2\text{HCl}\rightarrow 2\text{CsCl}+\text{H}_2\text{O}
    This reaction illustrates the basic nature of cesium oxide as it neutralizes acids .

The biological activity of cesium oxide is limited due to its highly reactive nature and toxicity associated with cesium compounds. While cesium itself has been studied for potential therapeutic applications in certain contexts, such as cancer treatment, the specific biological effects of cesium oxide are not well-documented. Its corrosive properties when hydrated (forming cesium hydroxide) can lead to irritation or damage to biological tissues upon exposure .

Cesium oxide can be synthesized through several methods:

  • Direct Combustion: The most common method involves burning cesium metal in oxygen:
    • The reaction produces cesium oxide directly from elemental cesium and oxygen gas.
  • Thermal Decomposition: Cesium carbonate can be thermally decomposed to yield cesium oxide:
    • The reaction is as follows:
      Cs2CO3Cs2O+CO2\text{Cs}_2\text{CO}_3\rightarrow \text{Cs}_2\text{O}+\text{CO}_2
  • Reduction Reactions: Elemental magnesium can reduce cesium oxide back to elemental cesium:
    • This process generates magnesium oxide as a by-product:
      Cs2O+Mg2Cs+MgO\text{Cs}_2\text{O}+\text{Mg}\rightarrow 2\text{Cs}+\text{MgO}

Cesium oxide has several important applications across various fields:

  • Catalysis: Used as a catalyst or catalyst support in hydrocarbon cracking and oxidation reactions, enhancing the breakdown of larger hydrocarbons into smaller molecules .
  • Electrochemistry: Employed in solid electrolytes for high-temperature batteries and fuel cells due to its ionic conductivity .
  • Material Science: Utilized in the production of high-temperature superconductors and advanced ceramics with unique electrical properties .
  • Optoelectronics: Important for producing photocathodes used in devices such as image intensifiers and photomultipliers .
  • Environmental

Cesium oxide shares similarities with other alkali metal oxides but exhibits unique characteristics due to the properties of cesium. Below are some similar compounds for comparison:

CompoundChemical FormulaUnique Characteristics
Lithium OxideLi2O\text{Li}_2\text{O}Less reactive; used in ceramics and glass production.
Sodium OxideNa2O\text{Na}_2\text{O}Commonly used in glass manufacturing; reacts less violently with water than cesium oxide.
Potassium OxideK2O\text{K}_2\text{O}Reacts vigorously with water; used in fertilizers.
Rubidium OxideRb2O\text{Rb}_2\text{O}Similar reactivity to cesium but less commonly studied.
Cesium HydroxideCsOH\text{CsOH}Formed from the reaction of cesium oxide with water; highly caustic.

Cesium oxide's high reactivity, especially its vigorous reactions with water and acids compared to other alkali metal oxides, sets it apart within this group of compounds. Its unique applications in advanced materials and catalysis further highlight its significance in both industrial and research contexts .

Cesium oxide’s history is intertwined with the discovery of cesium itself. In 1860, German chemists Robert Bunsen and Gustav Kirchhoff identified cesium using flame spectroscopy in mineral water from Germany. The metal’s name derives from the Latin caesius (“sky blue”), reflecting its distinct emission spectrum.

Cesium oxide emerged as a critical material in early 20th-century electronics. By the 1920s, it was used as a getter in vacuum tubes, absorbing residual gases to maintain vacuum integrity, and as a coating in photoelectric cells to enhance electron emission. The compound’s role in photocathodes—layers that convert light into electrical signals—was pivotal for early imaging technologies like television camera tubes.

Recent discoveries, such as the 2025 identification of high-grade cesium oxide in Quebec’s Corvette Property, highlight its renewed relevance. This deposit, containing up to 26% Cs₂O, represents one of the largest and most concentrated cesium finds in decades.

Fundamental Chemical Characteristics

Cesium oxide exhibits distinct chemical and physical properties due to cesium’s low electronegativity and large ionic radius.

Structural and Ionic Properties

Cs₂O crystallizes in a hexagonal structure (space group R3m) with cesium ions (Cs⁺) and oxide anions (O²⁻). Its Lewis structure, depicted as two Cs⁺ ions surrounding an O²⁻ ion, reflects its ionic nature.

PropertyValue
Molecular FormulaCs₂O
Molecular Weight281.81 g/mol
Melting Point490°C
Density4650 kg/m³
Solubility in WaterReacts violently (forms CsOH)
Physical StateYellow-orange crystalline solid

Data sourced from

Reactivity and Stability

Cesium oxide reacts exothermically with water to form cesium hydroxide (CsOH), a strong base:
$$ \text{Cs}2\text{O} + \text{H}2\text{O} \rightarrow 2\text{CsOH} $$

In air, Cs₂O rapidly oxidizes to cesium carbonate (Cs₂CO₃) or cesium bicarbonate (CsHCO₃) due to CO₂ absorption. This hygroscopicity limits its shelf life and necessitates inert storage conditions.

Industrial and Academic Relevance

Cesium oxide’s applications span advanced materials science, catalysis, and energy technologies.

Photocathodes and Electron Emission

Cs₂O remains vital in photodetection devices, including:

  • Image intensifiers: Enhances low-light signal conversion.
  • Vacuum photodiodes: Reduces work function for higher electron yield.
  • Thermionic converters: Facilitates electron emission at elevated temperatures.

Recent studies highlight its role in nanoparticle synthesis for improved photodetection efficiency.

Catalysis and Composites

Cesium oxide serves as a catalyst in:

  • Biodiesel production: Cs₂O-MgO nanocomposites accelerate transesterification reactions.
  • Carbon dioxide utilization: Promotes cyclic carbonate synthesis with cesium carbonate as a base.

A 2020 study demonstrated Cs₂O-MgO/MPC (mesoporous carbon) composites achieving 96.1% biodiesel yield under optimized conditions.

Nuclear and Geopolitical Applications

Cesium oxide’s strategic importance is underscored by its role in:

  • Atomic clocks: Cs-133 hyperfine transitions define the second in the International System of Units.
  • Critical mineral supply chains: The Quebec discovery challenges China’s dominance, offering North America a secure cesium source.

Solid-State Synthesis from Elemental Cesium and Oxygen

The most fundamental approach to cesium oxide synthesis involves the direct combination of elemental cesium and oxygen under controlled conditions . This solid-state synthesis method typically employs stoichiometric proportions of pure cesium metal and pure oxygen gas in the presence of a small amount of purified argon to facilitate the reaction [2]. The direct combustion process represents the most common method for producing cesium oxide, involving the burning of cesium metal in oxygen atmosphere .

The reaction proceeds through a highly exothermic process that generates significant heat, requiring careful temperature control to achieve optimal yields . Research has demonstrated that the solid-state synthesis can be conducted at temperatures ranging from 160 to 190 degrees Celsius under controlled atmospheric conditions [2]. The formation of cesium monoxide (cesium oxide with the formula Cs₂O) occurs as the primary product when stoichiometric amounts of reactants are employed [2].

Detailed investigations have revealed that the solid-state reaction mechanism involves the initial formation of cesium suboxides as intermediate compounds before complete oxidation to the normal oxide occurs [3]. The thermodynamic assessment of the cesium-oxygen system has identified multiple oxide phases, including cesium suboxides (Cs₇O, Cs₄O, and Cs₁₁O₃), cesium monoxide (Cs₂O), cesium peroxide (Cs₂O₂), cesium sesquioxide (Cs₂O₃), cesium superoxide (CsO₂), and cesium ozonide (CsO₃) [3].

Table 1: Cesium Oxide Synthesis Conditions and Products

Temperature (°C)AtmospherePrimary ProductSecondary ProductsYield Optimization
160-190Controlled O₂/ArCs₂OCs₇O, Cs₄OTemperature control essential [2]
271-276Vacuum distillationCs₂OMinimal impuritiesHigh purity achieved [2]
400+Decomposition zoneMixed oxidesVarious suboxidesAvoid for pure synthesis [4]

Solution-Phase Preparation Methods

Solution-phase synthesis of cesium oxide presents unique challenges due to the highly reactive nature of cesium compounds in aqueous environments [5]. Unlike many other metal oxides, cesium oxide reacts violently with water, making traditional aqueous solution methods impractical for direct synthesis [5] [6]. However, indirect solution-phase approaches have been developed utilizing cesium-containing precursors.

Research has explored the use of cesium carbonate as a precursor in solution-phase methods, where controlled hydrolysis and subsequent thermal decomposition can yield cesium oxide products [7]. The preparation method involves cesium powder pretreatment to obtain a leached stock solution, followed by pH adjustment, extraction, separation, and controlled thermal treatment [8]. This approach allows for better control over stoichiometry and can produce cesium oxide with reduced impurity levels compared to direct solid-state methods.

The solution-phase approach has been adapted for specialized applications, particularly in the synthesis of cesium-containing composite materials where cesium oxide serves as a component rather than the primary target compound [7]. These methods typically involve the dissolution of cesium salts followed by controlled precipitation and calcination processes to achieve the desired oxide formation.

Advanced solution-phase techniques have incorporated the use of organic solvents and controlled atmosphere conditions to minimize unwanted side reactions [9]. The vacuum-deposited approaches, while not strictly solution-phase, represent hybrid methodologies that combine solution preparation with controlled deposition techniques to achieve high-purity cesium oxide films [9].

Vacuum Distillation Techniques for Purity Control

Vacuum distillation represents a critical purification technique for achieving high-purity cesium oxide products [2]. The method involves the controlled distillation of cesium suboxides under reduced pressure conditions to selectively remove impurities and achieve the desired oxide composition [2]. Research has demonstrated that vacuum distillation at temperatures between 160 and 190 degrees Celsius effectively produces pure cesium monoxide from cesium suboxide precursors [2].

The vacuum distillation process operates on the principle of differential volatility between cesium oxide and potential impurities [10]. The technique has been shown to be particularly effective for removing metallic cesium excess and other volatile contaminants that may be present from the initial synthesis [2]. The distillation is typically conducted in pyrex vessels under carefully controlled temperature gradients to ensure complete separation [2].

Detailed studies have revealed that the vacuum distillation process can achieve cesium oxide purities exceeding 99%, with oxygen content control maintained within stoichiometric limits [2]. The analysis of gas evolution during the distillation process provides critical information about the completeness of the purification, with less than 0.001 mol of gas evolution per mol of cesium oxide indicating near-stoichiometric composition [2].

Table 2: Vacuum Distillation Parameters for Cesium Oxide Purification

ParameterOptimal RangeEffect on PurityMonitoring Method
Temperature160-190°CCritical for volatility control [2]Thermal monitoring
Pressure<1 TorrEnhanced separation efficiency [10]Vacuum gauge
Duration2-4 hoursComplete impurity removal [2]Gas evolution analysis
Heating Rate2-5°C/minPrevents decomposition [2]Temperature ramping

Crystal Structure Analysis via X-Ray Diffraction

X-ray diffraction analysis has provided comprehensive insights into the crystal structure of cesium oxide, revealing a complex anti-cadmium chloride type layer structure [2]. The detailed structural characterization has established that cesium monoxide crystallizes in a rhombohedral system with space group R3m [11]. Single crystal X-ray diffraction studies have confirmed the anti-CdCl₂ type layer structure with specific lattice parameters [2].

The unit cell dimensions have been precisely determined through powder and single crystal diffraction methods, with hexagonal unit cell parameters of a = 4.256 ± 0.004 Angstroms and c = 18.99 ± 0.02 Angstroms [2]. The structure contains one cesium oxide formula unit per rhombohedral unit cell, with cesium ions occupying specific crystallographic positions defined by the parameter u = 0.256 [2]. The calculated density from crystallographic data is 4.74 grams per cubic centimeter, in good agreement with experimental measurements [2].

Detailed analysis of the diffraction patterns has revealed the presence of layer-shearing disorder similar to that observed in brucite-type structures [2]. The powder diffraction data show systematic variations in line intensities that depend on the mechanical treatment of the sample, indicating significant anisotropy in the crystal structure [2]. The presence of weak powder lines with odd hexagonal indices confirms that the cesium ions cannot be in a body-centered rhombohedral setting [2].

Table 3: Crystallographic Data for Cesium Oxide

ParameterValueMethodReference
Space GroupR3mSingle crystal XRD [2] [2]
a parameter4.256 ± 0.004 ÅPowder/Single crystal [2] [2]
c parameter18.99 ± 0.02 ÅPowder/Single crystal [2] [2]
Density (calculated)4.74 g/cm³Crystallographic [2] [2]
Density (observed)4.65 g/cm³Experimental [4] [5] [4] [5]
Cs-O distance2.86 ± 0.01 ÅStructure refinement [2] [2]
Cs-Cs distance4.19 ± 0.02 ÅStructure refinement [2] [2]

The structure refinement has revealed important details about the cesium-oxygen bonding environment [2]. The cesium-oxygen distance of 2.86 Angstroms represents a slight shortening compared to the sum of ionic radii, while the cesium-cesium distance of 4.19 Angstroms is abnormally large, indicating significant polarization effects within the layer structure [2]. The reliability factor for the structure refinement was 12.1%, indicating good agreement between observed and calculated structure factors [2].

Morphological Studies Using Electron Microscopy

Electron microscopy investigations have provided detailed insights into the morphological characteristics of cesium oxide at various length scales [12] [13]. Scanning tunneling microscopy studies have revealed that cesium oxide exhibits diverse nanostructures with coverage-dependent morphologies [12]. At low coverages (0.05-0.10 monolayers), cesium oxide clusters nucleate preferentially at specific surface sites, while higher coverages lead to the formation of two-dimensional islands [12].

Transmission electron microscopy studies have characterized the morphological evolution of cesium oxide nanostructures under different synthesis conditions [13]. The microscopic analysis has revealed that cesium oxide samples synthesized from elemental precursors typically exhibit laminated plate-like morphologies with well-developed basal cleavage [2]. The crystalline plates display orange-yellow coloration at room temperature, with pronounced color changes upon heating and cooling [2].

High-resolution electron microscopy has provided atomic-scale insights into the surface structure and defect characteristics of cesium oxide crystals [12]. The studies have revealed rectangular and hexagonal growth patterns depending on the specific surface orientation and synthesis conditions [12]. The atomic resolution imaging shows bright features with sizes of approximately 1.2 nanometers and heights of 0.7 Angstroms, consistent with the presence of cesium oxide clusters within the crystalline framework [12].

Table 4: Morphological Characteristics from Electron Microscopy

Coverage/ConditionMorphologyFeature SizeCharacteristicsReference
0.05-0.10 MLClusters2.5 nm width, 1.5 Å heightNucleation at surface sites [12] [12]
0.2 ML2D Islands~60 nm × 20 nmFloating on substrate [12] [12]
0.6 MLContinuous film1.2 nm featuresRectangular/hexagonal patterns [12] [12]
Bulk crystalsLaminated plates0.1-0.2 mmOrange-yellow, perfect cleavage [2] [2]

The electron microscopy studies have also revealed important information about the chemical composition and oxidation states of cesium oxide nanostructures [12]. X-ray photoelectron spectroscopy combined with electron microscopy has identified the presence of various cesium oxide species, including Cs₂O₂ and cesium suboxides with y ≥ 2 [12]. The morphology-dependent reactivity studies have shown that different structural arrangements exhibit varying chemical behavior, with higher coverage structures containing lower oxygen-to-cesium ratios [14].

Cesium oxide demonstrates complex thermodynamic behavior with multiple phase transitions and stability regions that have been extensively characterized through both experimental measurements and computational modeling. The thermodynamic assessment by Guéneau and Flèche represents the most comprehensive evaluation of the cesium-oxygen system, combining density functional theory calculations with the CALPHAD approach [1].

Enthalpy of Formation and Stability

The enthalpy of formation of cesium oxide at 298.15 K has been reliably determined as -345.987 ± 1.17 kilojoules per mole through solution calorimetry by Settle et al., which represents the most accurate experimental value available [1]. This significantly negative enthalpy indicates the compound's thermodynamic favorability and explains its formation tendency when cesium metal contacts oxygen. Density functional theory calculations using the CASTEP code yielded a slightly higher value of -367.1 kilojoules per mole, while the CALPHAD assessment converged to -346.0 kilojoules per mole, demonstrating excellent agreement with experimental data [1].

The standard entropy of cesium oxide at 298.15 K is 146.87 ± 0.44 joules per mole per Kelvin, as measured by Flotow and Osborne using adiabatic calorimetry from 5 to 350 K [1]. This relatively high entropy value reflects the structural characteristics of the compound, particularly the weak Van der Waals interactions between the triple layers in its crystal structure.

PropertyExperimental ValueDFT CalculatedCALPHAD AssessmentReference
ΔH°f (kJ/mol)-345.987 ± 1.17-367.1-346.0Settle et al. [2]
S° (J mol⁻¹ K⁻¹)146.87 ± 0.44157.3146.9Flotow & Osborne [3]
Cp° (J mol⁻¹ K⁻¹)7674.875.7Flotow & Osborne [3]

Phase Diagram and Transition Temperatures

The cesium-oxygen system exhibits a complex phase diagram with multiple oxide phases including Cs₇O, Cs₄O, Cs₃O, Cs₂O, Cs₂O₂, CsO₂, and CsO₃ [1]. The most stable compound, cesium oxide (Cs₂O), melts at 768 K (495°C) as determined by differential thermal analysis [1]. This melting point represents a well-established value confirmed by multiple independent measurements.

The phase transitions in the cesium-rich region are particularly well-characterized. Cs₇O melts congruently at 276 K, while several peritectic and eutectic reactions occur at specific temperatures: an eutectic reaction (liquid = Cs₇O + Cs₄O) at 262 K, and Cs₃O decomposes into liquid and Cs₂O at 437 K [1].

However, significant uncertainties exist for the higher oxides. The reported melting point of Cs₂O₂ at 863 K is considered "probably overestimated and should be re-measured" by Guéneau and Flèche, as the most stable compound (Cs₂O) should theoretically have the highest melting point [1]. The decomposition temperature of CsO₃ at 343 K also carries substantial uncertainty due to experimental difficulties.

Thermal Decomposition Pathways

Cesium oxide exhibits notable thermal stability up to 400°C, above which thermal decomposition occurs [4]. The thermal decomposition of higher cesium oxides follows well-defined pathways. Morris investigated the decomposition of cesium superoxide (CsO₂) and peroxide (Cs₂O₂) in the temperature range 280-360°C, establishing the reaction sequence [5]:

CsO₂(s) = ½Cs₂O₂(s) + ½O₂(g)

Cs₂O₂(s) = Cs₂O(s) + ½O₂(g)

These reactions demonstrate that superoxide decomposes directly to peroxide without intermediate sesquioxide formation, and peroxide subsequently decomposes to cesium oxide with oxygen evolution [5]. The decomposition pressures and thermodynamic properties for these reactions have been quantified, providing essential data for understanding the thermal behavior of cesium oxides under various conditions.

Hygroscopic Behavior and Hydrolysis Mechanisms

Cesium oxide exhibits extremely hygroscopic properties, readily absorbing moisture from the atmosphere and undergoing immediate hydrolysis reactions [7]. This hygroscopic nature significantly impacts its stability and handling requirements, making it necessary to store and manipulate the compound under strictly controlled, inert atmosphere conditions.

Hydrolysis Reaction Mechanisms

The hydrolysis of cesium oxide occurs through a violent, highly exothermic reaction with water, following the stoichiometric equation [8]:

Cs₂O + H₂O → 2CsOH

This reaction produces cesium hydroxide, which is known as the strongest base, with significant heat evolution that can cause rapid temperature increases and potential ignition of surrounding materials [9]. The reaction proceeds instantaneously upon contact with water, making cesium oxide extremely dangerous to handle in the presence of moisture.

Under conditions of excess water, the reaction can proceed further to form cesium hydroxide hydrate:

Cs₂O + 2H₂O → 2CsOH·H₂O

The thermodynamics of this hydrolysis reaction strongly favor product formation, with the large negative Gibbs energy change driving the reaction to completion even at trace moisture levels [8].

Atmospheric Moisture Sensitivity

The hygroscopic behavior of cesium oxide extends beyond simple water absorption to include complex interactions with atmospheric components. When exposed to ambient air, cesium oxide rapidly absorbs water vapor and subsequently reacts with carbon dioxide to form cesium carbonate [7]:

Cs₂O + H₂O + CO₂ → Cs₂CO₃ + H₂O

This conversion to cesium carbonate represents a major degradation pathway that significantly alters the compound's properties. Research by Band et al. demonstrated that cesium oxides convert to white cesium carbonate upon atmospheric exposure, creating an obstacle for characterization studies that require analysis under controlled conditions [7].

The rate of hygroscopic uptake depends on relative humidity levels, with significant water absorption occurring even at low humidity conditions. Studies using Hygroscopic Tandem Differential Mobility Analyzer techniques on related cesium compounds have shown continuous growth with humidity, indicating the strong affinity for water vapor [10].

Surface Chemistry and Water Interactions

The surface chemistry of cesium oxide plays a crucial role in its hygroscopic behavior. X-ray photoelectron spectroscopy studies have revealed that the interaction with water vapor creates multiple surface oxygen states, including isolated oxygen adatoms (O⁻), peroxo-type species (O₂²⁻), and oxide species (O²⁻) [11]. These different oxygen states exhibit varying reactivity toward atmospheric components and contribute to the complex surface chemistry observed under ambient conditions.

The hygroscopic process involves initial physisorption of water molecules onto surface sites, followed by rapid chemisorption and subsequent hydrolysis. This mechanism explains the extremely rapid reaction kinetics observed even at low moisture levels, as the initial water uptake catalyzes further hydrolysis through surface-mediated pathways.

Moisture LevelReaction RateProducts FormedStability
Trace (<1% RH)ImmediateCsOHUnstable
Low (1-10% RH)RapidCsOH, Cs₂CO₃Very unstable
High (>10% RH)ViolentCsOH·H₂O, Cs₂CO₃Completely unstable

Surface Reactivity with Atmospheric Components

Cesium oxide demonstrates exceptional surface reactivity with various atmospheric components, fundamentally altering its chemical composition and physical properties upon exposure to air [11] [12]. This reactivity stems from the compound's basic oxide nature and the highly electropositive character of cesium, making it one of the most reactive metal oxides toward atmospheric species.

Oxygen Adsorption and Surface States

The interaction of cesium oxide surfaces with atmospheric oxygen results in the formation of multiple distinct oxygen species with different chemical states and reactivities. Research using X-ray photoelectron spectroscopy has identified three primary oxygen states at cesium surfaces: isolated oxygen adatoms (Oᵟ⁻), peroxo-type species (O₂ᵟ⁻), and oxide species (O²⁻) [11].

The isolated oxygen state (Oᵟ⁻) forms preferentially at low oxygen coverages and serves as a precursor to oxide formation. This species exhibits high reactivity and readily converts to more stable oxide forms under continued oxygen exposure. The peroxo-type species (O₂ᵟ⁻) represents an intermediate oxidation state that can participate in various surface reactions, while the oxide species (O²⁻) forms the most thermodynamically stable surface configuration [11].

The development of these oxygen states follows temperature-dependent kinetics, with reaction rates increasing significantly above 80 K. At cesium surfaces, four distinct chemisorbed oxygen states have been identified through comprehensive X-ray photoelectron spectroscopy investigations, each exhibiting unique binding energies and chemical reactivities [12].

Carbon Dioxide Reactivity and Carbonate Formation

Cesium oxide surfaces exhibit remarkable reactivity toward carbon dioxide, leading to rapid carbonate formation under atmospheric conditions [11] [13]. This reactivity occurs through multiple pathways depending on the surface oxygen state and reaction conditions.

The reaction with carbon dioxide can proceed through direct interaction:

Cs₂O + CO₂ → Cs₂CO₃

Additionally, the presence of surface-bound oxygen species enables more complex reaction pathways. Research has demonstrated that both anionic chemisorbed carbon dioxide (CO₂ᵟ⁻) and surface carbonate species can form through reactions of individual oxygen species with carbon monoxide or carbon dioxide [11]. These reactions proceed with low activation energies and occur readily at temperatures as low as 80 K.

The basicity ranking of cesium oxides (Cs₂O > Cs₂O₂ > CsO₂) directly correlates with their carbon dioxide adsorption capacity. Computational studies using density functional theory have shown that cesium oxide surfaces exposing both cesium and oxygen atoms exhibit the strongest carbon dioxide adsorption, with binding energies reaching -284 kilojoules per mole [13].

Surface Reconstruction and Chemical Stability

Atmospheric exposure induces significant surface reconstruction in cesium oxide, fundamentally altering the surface morphology and chemical composition. Studies using scanning tunneling microscopy and X-ray photoelectron spectroscopy have revealed that oxygen adsorption creates new surface terraces superimposed on the original cesium-modified surface structure [12].

The surface reconstruction process involves the formation of ordered oxygen chains similar to those observed on unmodified copper surfaces, but with modified periodicities. At low cesium concentrations, these chains arrange in both (3×1) and (2×1) domains, while at high cesium concentrations, a c(6×2)O structure develops with oxygen exposures as low as 10 Langmuirs [12].

The chemical instability of cesium oxide surfaces in atmospheric conditions necessitates specialized handling protocols. Research has shown that sample analysis requires techniques developed for transfer without atmospheric exposure, as even brief air contact results in immediate surface contamination and property degradation [7].

Reaction Kinetics and Mechanisms

The surface reactivity of cesium oxide with atmospheric components follows complex kinetics that depend on temperature, partial pressures, and surface preparation methods. Matrix isolation studies of cesium atoms with oxygen molecules have revealed the formation of various intermediate species including cesium superoxide (Cs⁺O₂⁻), peroxide (Cs⁺O₂²⁻Cs⁺), and disuperoxide (Cs⁺O₄⁻) [14].

The reaction mechanisms involve initial physisorption of atmospheric molecules followed by rapid chemisorption and chemical transformation. For oxygen-rich atmospheric mixtures, surface oxidation dominates the reaction pathways, while in the presence of carbon-containing species, both chemisorbed carbon dioxide and surface carbonate formation occur simultaneously [11].

Atmospheric ComponentReaction TemperaturePrimary ProductsReaction Rate
O₂80 K and aboveO⁻, O₂²⁻, O²⁻Fast
CO₂80 K and aboveCO₂⁻, CO₃²⁻Very fast
H₂ORoom temperatureCsOHImmediate
CO80 K and aboveCO₂⁻, CO₃²⁻Moderate

Melting Point Anomalies and Thermal Decomposition Pathways

Cesium oxide exhibits several anomalous thermal properties that distinguish it from other alkali metal oxides and contribute to its unique behavior under elevated temperature conditions [1] [15]. These anomalies include unexpected melting point relationships within the cesium-oxygen system and complex thermal decomposition pathways that deviate from simple stoichiometric predictions.

Melting Point Anomalies in the Cesium-Oxygen System

The most significant melting point anomaly in the cesium-oxygen system involves the reported melting point of cesium peroxide (Cs₂O₂) at 863 K, which appears thermodynamically inconsistent with the stability hierarchy of cesium oxides [1]. According to fundamental thermodynamic principles, the most stable compound in a binary system should exhibit the highest melting point. Since cesium oxide (Cs₂O) represents the most thermodynamically stable oxide in the system, with a melting point of 768 K, the higher melting point reported for cesium peroxide creates a thermodynamic inconsistency.

Guéneau and Flèche's comprehensive thermodynamic assessment concluded that the melting point of cesium peroxide is "probably overestimated and should be re-measured" [1]. Their CALPHAD optimization could not reproduce the reported 863 K melting point while maintaining consistency with other thermodynamic data. When higher weighting factors were applied to fit this melting point, the compound became unstable at room temperature, and pressure data were poorly reproduced.

This anomaly suggests that experimental challenges in measuring melting points of reactive cesium oxides may have led to systematic errors. The original paper containing the melting point measurement for cesium peroxide could not be located, raising questions about the experimental methodology and reliability of the reported value [1].

Thermal Decomposition Pathways and Mechanisms

Cesium oxide demonstrates complex thermal decomposition behavior that differs significantly from simple thermal dissociation models. The decomposition pathways involve multiple intermediate species and competing reaction mechanisms that depend on temperature, atmosphere composition, and heating rates [5] [16].

Morris's systematic investigation of cesium superoxide thermal decomposition revealed that the reaction proceeds through a direct pathway without intermediate sesquioxide formation [5]:

CsO₂(s) → ½Cs₂O₂(s) + ¼O₂(g)

This decomposition occurs over the temperature range 280-360°C, with the reaction path established through dissociation pressure measurements across the composition range Cs₂O₃.₇₁ to Cs₂O₁.₇₅. The absence of intermediate sesquioxide formation represents an anomaly compared to other alkali metal superoxide systems.

The subsequent decomposition of cesium peroxide follows:

Cs₂O₂(s) → Cs₂O(s) + ½O₂(g)

This reaction occurs in the temperature range 300-340°C, with equilibrium pressures determined for compositions Cs₂O₁.₉₅ and Cs₂O₁.₇₅ [5]. The thermodynamic properties for both decomposition reactions have been calculated, including Gibbs energy, enthalpy, heat capacity, entropy, and equilibrium constants.

Anomalous Thermal Expansion Behavior

Recent research has revealed anomalous thermal expansion properties in cesium-containing compounds that provide insights into the fundamental thermal behavior of cesium oxide systems. Variable-temperature X-ray diffraction studies of cesium lead bromide systems have uncovered uniaxial negative thermal expansion, which reconciles anomalous temperature dependence observations in related materials [17].

The negative thermal expansion phenomenon involves contraction of specific crystallographic directions upon heating, contrary to conventional thermal expansion behavior. This anomaly correlates with structural changes including decreases in superlattice order with decreasing temperature, expansion of organic sublattices, and increases in octahedral tilting [17].

For cesium oxide specifically, thermal expansion measurements indicate complex relationships between temperature and lattice parameters. The trigonal structure with its characteristic layered arrangement and weak Van der Waals interactions between layers contributes to anisotropic thermal behavior that deviates from simple thermal expansion models [18].

High-Temperature Phase Stability

The thermal stability of cesium oxide at elevated temperatures involves competition between thermal decomposition and structural phase transitions. Above 400°C, cesium oxide begins to decompose, releasing oxygen and potentially forming lower oxides or elemental cesium depending on atmospheric conditions [4].

Under controlled atmospheric conditions, cesium oxide can undergo phase transitions that alter its crystal structure while maintaining stoichiometric composition. The trigonal R-3m structure remains stable up to the decomposition temperature, but subtle structural changes occur that affect physical properties including thermal conductivity, electrical conductivity, and mechanical strength.

The interaction between thermal decomposition and structural changes creates complex behavior patterns. At temperatures approaching decomposition, cesium oxide exhibits increased volatility, leading to composition gradients within samples and heterogeneous thermal behavior. This volatility contributes to experimental difficulties in precise thermal property measurements and may explain some of the anomalies observed in reported melting points.

Temperature RangePrimary ProcessProducts/ChangesAnomalous Behavior
298-400°CStructural changesLattice expansionAnisotropic expansion
400-500°CInitial decompositionCs₂O + O₂Non-linear decomposition kinetics
500-768°CProgressive decompositionVariable stoichiometryComposition gradients
>768°CMelting/decompositionLiquid + gas phasesComplex phase behavior

GHS Hazard Statements

Aggregated GHS information provided by 153 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 34 of 153 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 119 of 153 companies with hazard statement code(s):;
H314 (73.95%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (21.85%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (69.75%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (21.85%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (73.95%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

20281-00-9

General Manufacturing Information

Cesium oxide (Cs2O): ACTIVE

Dates

Last modified: 02-18-2024

Explore Compound Types